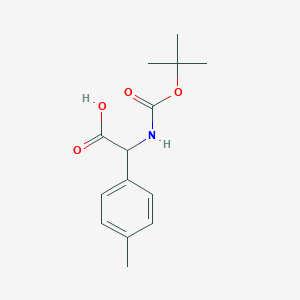
Ethyl 2-(4-aminophenoxy)propanoate
Vue d'ensemble
Description
It has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. This compound is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a 4-aminophenoxy substituent.
Mécanisme D'action
Target of Action
Ethyl 2-(4-aminophenoxy)propanoate is a precursor for dual GK and PPARγ activators . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important for the treatment of diabetes .
Mode of Action
As a precursor to gk and pparγ activators, it is likely that it interacts with these targets to enhance their activity . This could result in improved glucose metabolism and insulin sensitivity .
Biochemical Pathways
The compound’s effect on the GK and PPARγ pathways could lead to downstream effects on glucose metabolism and insulin sensitivity . .
Result of Action
As a precursor to GK and PPARγ activators, it is likely that its action results in enhanced activity of these targets, potentially leading to improved glucose metabolism and insulin sensitivity .
Méthodes De Préparation
Ethyl 2-(4-aminophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. This reduction can be achieved using reagents such as ammonium chloride and iron . The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Ethyl 2-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron and ammonium chloride, and nucleophiles like halides.
Applications De Recherche Scientifique
Ethyl 2-(4-aminophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including biomedical materials and electronic materials.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-aminophenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-nitrophenoxy)propanoate:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.
Ethyl 2-(4-hydroxyphenoxy)propanoate: This compound has a hydroxy group instead of an amino group, which can alter its chemical behavior and applications
Propriétés
IUPAC Name |
ethyl 2-(4-aminophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)

![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)







![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)

